molecular formula C13H19NO4S B4390434 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide

Cat. No. B4390434
M. Wt: 285.36 g/mol
InChI Key: PRXBYWPWDXXOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique mechanism of action and its ability to interact with various biochemical pathways in the human body. In

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide involves its ability to interact with various biochemical pathways in the human body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. It also has the ability to scavenge free radicals and protect against oxidative stress. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also has the ability to scavenge free radicals and protect against oxidative stress. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide in lab experiments is its unique mechanism of action. This compound has the ability to interact with various biochemical pathways in the human body, making it a valuable tool for studying the effects of inflammation, oxidative stress, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide. One area of research is focused on exploring the potential therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is focused on understanding the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, future research may explore the potential of this compound as a therapeutic agent for other diseases such as cancer and diabetes.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-methylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10(2)13(15)14(8-12-4-3-6-18-12)11-5-7-19(16,17)9-11/h3-4,6,10-11H,5,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXBYWPWDXXOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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